molecular formula C4H7N7O2 B189484 (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine CAS No. 3856-10-8

(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine

Cat. No. B189484
CAS RN: 3856-10-8
M. Wt: 185.15 g/mol
InChI Key: VCEOYUUKNWGAOT-UHFFFAOYSA-N
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Description

(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure.

Mechanism Of Action

The mechanism of action of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In addition, (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids.

Biochemical And Physiological Effects

Studies have shown that (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has low toxicity and does not cause significant biochemical or physiological effects in animals. However, further studies are needed to determine the long-term effects of this compound on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is its potential use in medicinal chemistry as an anticancer agent. In addition, this compound has low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine. One potential direction is the investigation of its potential use in the treatment of other diseases such as viral infections. Another direction is the development of more efficient synthesis methods for this compound. Finally, further studies are needed to determine the long-term effects of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine on human health.

Synthesis Methods

The synthesis of (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine involves the reaction of 5-nitro-2,4-dihydroxypyrimidine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, (6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been studied for its potential use as a herbicide. In materials science, this compound has been investigated for its potential use in the synthesis of metal-organic frameworks.

properties

CAS RN

3856-10-8

Product Name

(6-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine

Molecular Formula

C4H7N7O2

Molecular Weight

185.15 g/mol

IUPAC Name

(6-hydrazinyl-5-nitropyrimidin-4-yl)hydrazine

InChI

InChI=1S/C4H7N7O2/c5-9-3-2(11(12)13)4(10-6)8-1-7-3/h1H,5-6H2,(H2,7,8,9,10)

InChI Key

VCEOYUUKNWGAOT-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)NN)[N+](=O)[O-])NN

Canonical SMILES

C1=NC(=C(C(=N1)NN)[N+](=O)[O-])NN

Other CAS RN

3856-10-8

Origin of Product

United States

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